2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide

Catalog No.
S6875413
CAS No.
1203116-53-3
M.F
C20H20N4O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1...

CAS Number

1203116-53-3

Product Name

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)propanamide

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H20N4O2/c1-14-5-7-17(8-6-14)18-9-10-19(25)24(23-18)15(2)20(26)22-13-16-4-3-11-21-12-16/h3-12,15H,13H2,1-2H3,(H,22,26)

InChI Key

HHUJEYGYYZTJMS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CN=CC=C3

The exact mass of the compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide is 348.15862589 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide is a complex organic molecule that belongs to the class of pyridazines. It features a pyridazinone core, characterized by a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups that enhance its biological activity and chemical properties. The molecular formula for this compound is C19H21N3OC_{19}H_{21}N_3O, and it has a molecular weight of approximately 315.37 g/mol .

Typical of amides and pyridazines. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the pyridazinone can be reduced to form an alcohol or an amine.
  • Substitution Reactions: The nitrogen atoms in the pyridazine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound to enhance its properties or to synthesize derivatives for research purposes.

The biological activity of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide has been studied for its potential therapeutic effects. Compounds with similar structures have shown activity against various biological targets, including:

  • Antimicrobial Activity: Pyridazine derivatives have been reported to exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some studies suggest that related compounds may reduce inflammation through inhibition of certain pathways.
  • Anticancer Properties: There is emerging evidence that pyridazinones may possess anticancer activity by inducing apoptosis in cancer cells.

The specific mechanisms of action for this compound require further investigation to fully elucidate its pharmacological profile.

The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the condensation of appropriate pyridazine precursors with substituted amines or carboxylic acids.
  • Cyclization: The formation of the pyridazine ring can be accomplished through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
  • Functional Group Modification: Post-synthesis modifications can introduce additional functional groups to enhance biological activity or solubility.

These methods allow for the customization of the compound's structure to optimize its efficacy.

The applications of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide are diverse and include:

  • Pharmaceutical Development: As a potential lead compound in drug discovery targeting infectious diseases or cancer.
  • Research Tool: Used in biochemical assays to study specific biological pathways or mechanisms.

Its unique structural features make it a candidate for further exploration in medicinal chemistry.

Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies may include:

  • Receptor Binding Assays: To determine how well the compound interacts with specific receptors, such as thyroid hormone receptors or other nuclear receptors.
  • Enzyme Inhibition Tests: Assessing its ability to inhibit enzymes involved in disease pathways, which could lead to therapeutic applications.

Understanding these interactions is crucial for predicting the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-MethylpyridazinePyridine ring with methyl substitutionKnown for antimicrobial properties
5-Amino-pyridazinoneAmino group on pyridazineExhibits anti-inflammatory activity
2-AcetylpyridineAcetyl group on pyridineUsed as a precursor in organic synthesis

These compounds highlight the diversity within the pyridazine class and underscore the unique characteristics of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide, particularly its potential therapeutic applications and interaction profiles.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

348.15862589 g/mol

Monoisotopic Mass

348.15862589 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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